molecular formula C27H29N7O3 B1669743 Dabigatran ethyl ester CAS No. 429658-95-7

Dabigatran ethyl ester

Cat. No. B1669743
M. Wt: 499.6 g/mol
InChI Key: BGLLICFSSKPUMR-UHFFFAOYSA-N
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Description

Dabigatran ethyl ester is an oral anticoagulant and a direct inhibitor of thrombin activity . It has been approved in the European Union and the United States for the prevention of thrombosis after major orthopedic surgery and for the prevention of stroke in chronic atrial fibrillation . It provides a stable anticoagulation effect without the need for periodic laboratory controls .


Molecular Structure Analysis

The chemical structure of Dabigatran ethyl ester is complex . It has a benzylimidazolic nucleus, which is bound to a branch of amidinofenylalanine as a false arginine. The dabigatran molecule also possesses a carboxylic residue which increases the hydrophilic capacity of the drug .

Scientific Research Applications

Carboxylesterase-Dependent Hydrolysis

Dabigatran etexilate undergoes rapid conversion to its active form, dabigatran, primarily through hydrolysis by human carboxylesterase enzymes (CES1 and CES2). This process highlights the drug's bioactivation mechanism, essential for its anticoagulant effect. The distinct pathways involving CES1 and CES2 underscore the complexity of its metabolism and the potential for targeted therapeutic applications (Laizure et al., 2014).

Pharmacokinetics in Renal Impairment

The impact of renal impairment on the pharmacokinetics and pharmacodynamics of dabigatran etexilate has been thoroughly investigated. These studies are crucial for understanding how renal function affects the drug's efficacy and safety, providing a basis for personalized medicine in patients with varying degrees of renal health (Stangier et al., 2010).

Antidote Development

Research into developing specific antidotes for dabigatran highlights the drug's significance in clinical settings, especially in emergency situations where reversing its anticoagulant effect is necessary. The discovery and characterization of such antidotes demonstrate the advancements in managing anticoagulant therapies and ensuring patient safety (Schiele et al., 2013).

Effects on Atherosclerosis

Studies exploring the effects of dabigatran on plaque formation and endothelial function provide insights into its potential benefits beyond anticoagulation. These findings suggest possible therapeutic applications in cardiovascular disease management, particularly in atherosclerosis (Lee et al., 2012).

Metabolism and Disposition

Comprehensive analyses of dabigatran's metabolism and disposition elucidate its pharmacokinetic profile, highlighting the efficiency of its conversion from prodrug to active inhibitor. Such studies are fundamental for optimizing dosing regimens and enhancing the drug's clinical utility (Blech et al., 2008).

Safety And Hazards

Dabigatran ethyl ester should be handled with care to avoid dust formation and contact with skin and eyes. It is recommended to use personal protective equipment and ensure adequate ventilation . It is also noted that Dabigatran ethyl ester is suspected of damaging fertility or the unborn child and may cause long-lasting harmful effects to aquatic life .

properties

IUPAC Name

ethyl 3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N7O3/c1-3-37-25(35)13-15-34(23-6-4-5-14-30-23)27(36)19-9-12-22-21(16-19)32-24(33(22)2)17-31-20-10-7-18(8-11-20)26(28)29/h4-12,14,16,31H,3,13,15,17H2,1-2H3,(H3,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLLICFSSKPUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C(=N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332231
Record name Dabigatran ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dabigatran ethyl ester

CAS RN

429658-95-7
Record name Dabigatran ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0429658957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dabigatran ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dabigatran ethyl ester
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ4EH9410G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Dissolved 1-methyl-2-[N-[4-amidinophenyl]aminomethyl]benzimidazol-5-yl-carboxylicacid-N-(2-pyridyl)-N-(2-ethoxycarbonylethyl)amide oxalate compound of formula-6a (100 g) in a mixture of acetonitrile (1200 ml) and water (800 ml) and cooled to 10-15° C. Potassium carbonate (66.24 g) was added to the reaction mixture and stirred for 60 minutes at 10-15° C. Filtered the obtained solid, washed with water and then dried to get title compound.
Name
1-methyl-2-[N-[4-amidinophenyl]aminomethyl]benzimidazol-5-yl-carboxylicacid-N-(2-pyridyl)-N-(2-ethoxycarbonylethyl)amide oxalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
66.24 g
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Three
Name
Quantity
800 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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